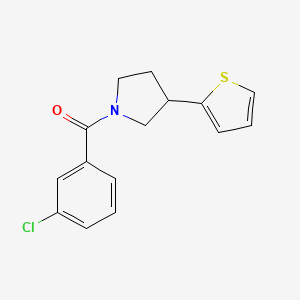
(3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important factors in the synthesis .Molecular Structure Analysis
The molecular structure of “(3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” is characterized by the presence of a pyrrolidine ring, a thiophene ring, and a chlorophenyl group. The pyrrolidine ring is a five-membered nitrogen heterocycle that contributes to the stereochemistry of the molecule .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research into compounds structurally similar to (3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone focuses on their synthesis and molecular structure analysis. Studies reveal these compounds' extensive disorder and isomorphism, highlighting their potential in various chemical applications due to their unique structural properties. For instance, isomorphous structures obeying the chlorine-methyl exchange rule suggest versatility in chemical modifications and applications in material science and molecular engineering (V. Rajni Swamy et al., 2013).
Biological Evaluation and Molecular Docking
Compounds akin to this compound have been synthesized and evaluated for their biological activities, including anti-inflammatory and antibacterial properties. Microwave-assisted synthesis has proven to be an efficient method, offering higher yields and environmental benefits. Molecular docking studies indicate these compounds' potential as templates for anti-inflammatory activity, underscoring their significance in medicinal chemistry and drug development (P. Ravula et al., 2016).
Antimicrobial and Anticancer Activities
Further investigations into related compounds have demonstrated promising antimicrobial and anticancer activities, with specific derivatives showing potent effects against various bacterial strains and cancer cell lines. This research supports the potential use of these compounds in developing new therapeutic agents, emphasizing the importance of structural modifications to enhance biological activity (Kanubhai D. Katariya et al., 2021).
Material Science and Polymerization
Research into derivatives of this compound extends into material science, where their unique properties facilitate the development of novel materials. Studies on electrochemically polymerized terthiophene derivatives, for example, have explored how substituents affect polymerizability and the properties of the resulting polymers, offering insights into creating advanced materials with specific electronic and structural characteristics (C. Visy et al., 1994).
Orientations Futures
The future directions for this compound could involve further structural optimization to enhance its biological activity. Similar compounds have shown diverse biological activities, suggesting the potential for newer therapeutic possibilities . Additionally, the antifungal activity of some related compounds suggests potential applications in the development of agricultural fungicides .
Propriétés
IUPAC Name |
(3-chlorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-13-4-1-3-11(9-13)15(18)17-7-6-12(10-17)14-5-2-8-19-14/h1-5,8-9,12H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQELGQUDGBXWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2773828.png)
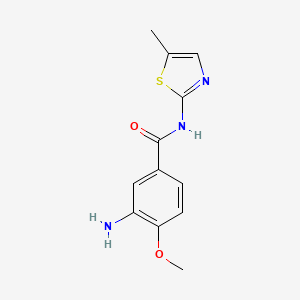
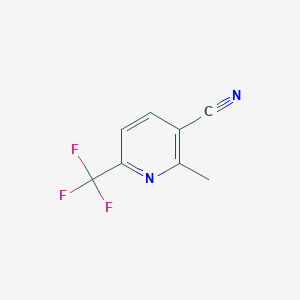
![2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2773837.png)
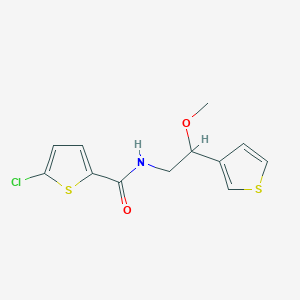
![N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2773839.png)
![N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2773840.png)

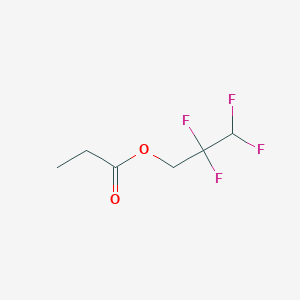

![2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2773847.png)
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)